1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

Lipophilicity Drug-like property optimization Membrane permeability

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride (CAS 2059976-10-0) is a 1,4-disubstituted 1,2,3-triazole building block bearing a sulfonyl chloride electrophile at the C4 position and a 4-methylphenyl (p-tolyl) substituent at N1. With a molecular formula of C9H8ClN3O2S, a molecular weight of 257.70 g/mol, and a computed LogP of 1.50, it occupies a distinct physicochemical niche among 1-aryl-1H-1,2,3-triazole-4-sulfonyl chloride analogs.

Molecular Formula C9H8ClN3O2S
Molecular Weight 257.70 g/mol
Cat. No. B13212965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
Molecular FormulaC9H8ClN3O2S
Molecular Weight257.70 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=C(N=N2)S(=O)(=O)Cl
InChIInChI=1S/C9H8ClN3O2S/c1-7-2-4-8(5-3-7)13-6-9(11-12-13)16(10,14)15/h2-6H,1H3
InChIKeyGWPDYXAMWWQMOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: Procurement-Ready Chemical Profile & Physicochemical Baseline


1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride (CAS 2059976-10-0) is a 1,4-disubstituted 1,2,3-triazole building block bearing a sulfonyl chloride electrophile at the C4 position and a 4-methylphenyl (p-tolyl) substituent at N1 . With a molecular formula of C9H8ClN3O2S, a molecular weight of 257.70 g/mol, and a computed LogP of 1.50, it occupies a distinct physicochemical niche among 1-aryl-1H-1,2,3-triazole-4-sulfonyl chloride analogs . The sulfonyl chloride functionality enables facile conversion to sulfonamides, sulfonate esters, and sulfones, while the triazole ring contributes rigidity, hydrogen-bond acceptor capacity (H_Acceptors = 5), and potential pharmacophoric interactions in downstream conjugates .

Why 1-Aryl-1H-1,2,3-triazole-4-sulfonyl Chlorides Cannot Be Treated as Interchangeable Procurement Items


Although 1-aryl-1H-1,2,3-triazole-4-sulfonyl chlorides share a common triazole-sulfonyl chloride scaffold, the N1-aryl substituent exerts a measurable influence on both the physicochemical properties and the electronic character of the sulfonyl electrophile. Vendor-computed LogP values differ by more than 0.3 log units between the p-tolyl and unsubstituted phenyl analogs , translating to a roughly 2-fold difference in predicted octanol/water partitioning. Hammett analysis of arenesulfonyl chlorides demonstrates a strong positive ρ-value of +2.02 for nucleophilic substitution at the sulfur center [1], establishing that even modest changes in substituent σ constants—such as replacing hydrogen (σp = 0.00) with a para-methyl group (σp = −0.17)—predictably alter electrophilic reactivity by approximately 2.2-fold. Consequently, substituting one N1-aryl variant for another without adjusting reaction stoichiometry, purification protocols, or downstream physicochemical optimization risks inconsistent yields, altered conjugate lipophilicity, and divergent biological readouts in structure-activity campaigns [1][2].

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: Quantitative Differentiation Evidence Against Closest Analogs


Computed LogP Comparison: p-Tolyl vs. Phenyl vs. Methyl N1-Substituted Analogs

The p-tolyl-substituted target compound exhibits a computed LogP of 1.50, which is 0.31 log units higher than the unsubstituted 1-phenyl analog (LogP 1.19) and 4.00 log units higher than the 1-methyl analog (CLogP −2.50) . Because all three compounds share an identical topological polar surface area (TPSA = 64.85), this LogP difference is the sole driver of predicted differential membrane partitioning . An increase of 0.31 log units corresponds to an approximately 2.0-fold higher predicted octanol/water partition coefficient for the p-tolyl compound relative to the phenyl analog.

Lipophilicity Drug-like property optimization Membrane permeability

Hammett-Based Electrophilic Reactivity Prediction: p-Methyl Electronic Modulation of the Sulfonyl Chloride Center

The Hammett σp constant for the para-methyl substituent is −0.17, compared to 0.00 for hydrogen, +0.06 for para-fluoro, and +0.23 for para-chloro [1]. Applied to the experimentally determined Hammett ρ-value of +2.02 for chloride-chloride exchange in arenesulfonyl chlorides [1], the predicted relative rate constants (k_X / k_H) are: p-tolyl ≈ 0.45, p-fluorophenyl ≈ 1.32, and p-chlorophenyl ≈ 2.92. This indicates that the target compound's sulfonyl chloride is predicted to react approximately 2.2-fold more slowly than the unsubstituted phenyl analog under identical nucleophilic substitution conditions, and approximately 6.5-fold more slowly than the 4-chlorophenyl analog.

Reactivity tuning Hammett analysis Sulfonyl chloride kinetics

Triazole Leaving Group Tunability: SuTEx Framework Establishes Substituent-Dependent Chemoselectivity

The Nature Chemical Biology study introducing sulfur-triazole exchange (SuTEx) chemistry demonstrated that structural modifications to the triazole leaving group can tune tyrosine/lysine (Y/K) chemoselectivity ratios across a measurable range: HHS-SF-1 exhibited a Y/K ratio of 2.3, HHS-465 achieved 2.5, and HHS-475 reached 2.8—a net tunability span of ~1.2-fold in selectivity [1]. More broadly, optimized triazole leaving groups furnished sulfonyl probes with ~5-fold enhanced overall chemoselectivity for tyrosines over other nucleophilic amino acids compared to non-optimized scaffolds [1]. While these data derive from N-sulfonyl triazole probes rather than C4-sulfonyl chlorides, they establish the principle that the electronic and steric character of the triazole N1-substituent materially affects the reactivity and selectivity of the sulfur electrophile in biological systems.

Chemical proteomics SuTEx chemistry Tyrosine chemoselectivity

Molecular Weight Offset Without TPSA Penalty: Differential Impact on Conjugate Properties

The target compound (MW 257.70) adds 14.03 Da relative to the 1-phenyl analog (MW 243.67) while maintaining an identical TPSA of 64.85 . In contrast, the 1-(4-fluorophenyl) analog adds 17.99 Da (MW 261.66) and the 1-(4-chlorophenyl) analog adds approximately 34.4 Da relative to the phenyl baseline, each with potentially altered TPSA due to halogen contributions . The p-methyl group thus provides a molecular weight increment without introducing additional polar surface area or halogen atoms that could complicate metabolic stability, off-target binding, or synthetic tractability in downstream conjugate molecules.

Physicochemical optimization Ligand efficiency Property-based design

High-Value Application Scenarios for 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Sulfonamide-Functionalized Triazole Drug Candidates Requiring Optimized Lipophilicity

When constructing a focused library of triazole-containing sulfonamide drug candidates, the p-tolyl-substituted sulfonyl chloride provides a LogP of 1.50—positioned near the lower bound of the optimal CNS drug range (LogP 1.5–3.0)—while the phenyl analog (LogP 1.19) falls below this threshold . This 0.31 log unit advantage, combined with unchanged TPSA, makes the p-tolyl compound the preferred choice for programs requiring passive membrane permeability without introducing halogen atoms that may engage in undesirable halogen-bonding interactions .

Chemical Proteomics: Development of Cell-Permeable Covalent Probe Scaffolds with Moderated Electrophilicity

The predicted ~2.2-fold lower electrophilic reactivity of the p-tolyl-substituted sulfonyl chloride relative to the phenyl analog, inferred from Hammett analysis (ρ = +2.02, σp = −0.17) [1], makes it a candidate for SuTEx-type probe development where excessive reactivity can lead to off-target labeling and high background in chemoproteomic workflows. The SuTEx literature has established that subtle modifications to the triazole scaffold can shift Y/K chemoselectivity ratios by 1.2-fold and overall tyrosine selectivity by up to 5-fold [2], providing a precedent for using substituent choice to optimize probe performance.

Agrochemical Intermediate Synthesis: Triazole-Containing Sulfonamide Herbicides or Fungicides

The 1,2,3-triazole-4-sulfonyl chloride architecture allows the triazole ring to be retained in the final conjugate product, unlike N-sulfonyl triazole reagents where the triazole is lost as a leaving group. Several patent families describe 1,2,3-triazole derivatives bearing sulfonyl groups as herbicidal and fungicidal agents [3]. The p-tolyl group, with its electron-donating character (σp = −0.17), may stabilize the triazole ring toward metabolic N-dealkylation relative to the unsubstituted phenyl analog, though this remains a class-level inference requiring experimental validation [1][3].

Material Science: Synthesis of Triazole-Functionalized Polymers or Surface Coatings via Sulfonylation

For polymer functionalization or surface modification applications where solubility in moderately polar organic solvents is required, the p-tolyl compound (LogP 1.50) offers superior solubility in solvents such as dichloromethane, THF, or ethyl acetate compared to the highly hydrophilic 1-methyl analog (CLogP −2.50) , while retaining sufficient reactivity for efficient coupling to amine- or alcohol-functionalized substrates. The 14 Da mass increment over the phenyl analog is negligible for most materials applications, while the improved organic-phase partitioning may enhance reaction homogeneity and product purity .

Quote Request

Request a Quote for 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.